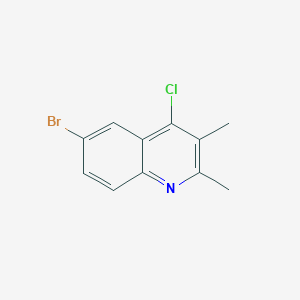

6-Bromo-4-chloro-2,3-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHHYOXKPQQPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-70-9 | |

| Record name | 6-bromo-4-chloro-2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-4-chloro-2,3-dimethylquinoline (CAS 1203-70-9): A Versatile Scaffold for Modern Chemistry

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2,3-dimethylquinoline (CAS 1203-70-9), a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. We will explore its core physicochemical properties, propose a robust synthetic pathway based on established quinoline chemistry, and dissect its reactivity, highlighting the potential for selective functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and the presence of a nitrogen heteroatom allow it to engage in various biological interactions, including hydrogen bonding and π-stacking. Halogenated quinolines, in particular, serve as exceptionally versatile intermediates. The strategic placement of different halogen atoms, such as bromine and chlorine, provides orthogonal chemical handles for sequential, site-selective modifications, making them invaluable for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1] The title compound, this compound, embodies this principle, offering two distinct reaction sites for diversification.

Core Compound Identification and Physicochemical Properties

This compound is a substituted quinoline featuring a bromine atom at the C6 position, a chlorine atom at the C4 position, and two methyl groups at the C2 and C3 positions. These features define its chemical behavior and synthetic utility.

The key identifying and physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1203-70-9 | [2] |

| Molecular Formula | C₁₁H₉BrClN | [2] |

| Molecular Weight | 270.55 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=NC2=C/C=C(Br)\C=C\2C(Cl)=C1C | [2] |

| Purity | Typically ≥95% | [2] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated based on well-established methodologies for quinoline construction. The most logical approach involves a two-step sequence: a Combes quinoline synthesis to construct the core ring system, followed by a chlorination reaction.

Step 1: Combes Synthesis of 6-Bromo-4-hydroxy-2,3-dimethylquinoline

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone. In this case, 4-bromoaniline reacts with 2,3-butanedione (diacetyl).

-

Causality: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the diketone, forming a hemiaminal which then dehydrates to an enamine intermediate. Strong acid (typically concentrated sulfuric acid) protonates the enamine, catalyzing an intramolecular electrophilic aromatic substitution where the electron-rich aromatic ring attacks the enamine, followed by dehydration to yield the final quinoline product.

Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The resulting 6-bromo-4-hydroxy-2,3-dimethylquinoline, which exists in tautomeric equilibrium with the 4-quinolone form, is then converted to the target compound.

-

Causality: The hydroxyl group at the C4 position is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into an excellent leaving group, which is subsequently displaced by a chloride ion. This is a standard and highly effective method for producing 4-chloroquinolines from their 4-hydroxy precursors.[3][4][5]

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be adapted and optimized under proper laboratory conditions by trained personnel.

Step 1: Synthesis of 6-Bromo-4-hydroxy-2,3-dimethylquinoline

-

Reaction Setup: In a fume hood, slowly add 4-bromoaniline (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer, keeping the temperature below 10 °C with an ice bath.

-

Reagent Addition: Once the aniline has dissolved, add 2,3-butanedione (1.1 eq) dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized slowly with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-bromo-4-hydroxy-2,3-dimethylquinoline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, combine the crude 6-bromo-4-hydroxy-2,3-dimethylquinoline (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then slowly and cautiously poured onto a mixture of crushed ice and water.

-

Neutralization & Extraction: Neutralize the aqueous solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.[6]

Reactivity and Synthetic Potential

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization.

-

C6-Br Bond: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) than the C-Cl bond.[7] This selectivity allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 6-position while leaving the 4-chloro substituent intact for subsequent modification.

-

C4-Cl Bond: The C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. It will readily react with nucleophiles such as amines, alcohols, and thiols, often under milder conditions than would be required for the C-Br bond.

This orthogonal reactivity is a powerful tool for building molecular complexity, as illustrated below.

Spectral Characterization and Quality Control

Verifying the structure and purity of this compound is crucial for its successful application.[6] While specific spectra are not publicly available, the expected characteristics can be predicted.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the quinoline core, likely in the 7.5-8.5 ppm range, with coupling patterns indicative of their positions. Two sharp singlets corresponding to the non-equivalent methyl groups at the C2 and C3 positions would be expected in the upfield region (typically 2.4-2.8 ppm).

-

¹³C NMR: The spectrum should display 11 distinct carbon signals, confirming the molecular structure. Signals for the two methyl carbons would appear upfield, while the nine aromatic/heteroaromatic carbons would appear downfield, with those bonded to halogens (C4 and C6) being identifiable by their chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum is highly characteristic. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will appear as a cluster of peaks. The most prominent peaks will be at m/z corresponding to [M], [M+2], and [M+4], with a distinctive intensity ratio, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound, ensuring the absence of starting materials or isomeric impurities that could interfere with subsequent reactions.[6]

Safety and Handling

While a specific safety data sheet (SDS) for CAS 1203-70-9 is not widely available, data from structurally related haloquinolines suggest that appropriate precautions are necessary.[8][9]

-

General Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10]

-

Hazards: Similar compounds are classified as irritants, causing skin and serious eye irritation.[8][9] Acute toxicity if swallowed or inhaled is also a potential hazard. Avoid breathing dust, fumes, or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11]

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategically designed building block for advanced chemical synthesis. Its primary application lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1]

The dual halogenation allows for a "two-vector" diversification strategy. A library of compounds can be generated by first performing a Suzuki coupling at the C6 position with various boronic acids, followed by nucleophilic substitution at the C4 position with a range of amines. This systematic approach is highly efficient for exploring the chemical space around the quinoline core and optimizing biological activity, making this compound a valuable starting point for identifying novel drug candidates.[12]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile quinoline core and orthogonally reactive halogen substituents. Its logical synthesis from common starting materials and its predictable, selective reactivity make it an ideal scaffold for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and efficient platform for innovation.

References

- Exploring the Chemical Synthesis and Properties of 6-Bromo-4-chloroquinoline. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- 6-Bromo-4-chloroquinoline.

- 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.

- 6-Bromoquinoline Safety D

- Safety Data Sheet. (2025, December 25). Sigma-Aldrich.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- This compound. Advanced ChemBlocks Inc.

- 6-BROMO-4-CHLOROQUINOLINE. ChemicalBook.

- Safety Data Sheet. (2025, September 19). Thermo Fisher Scientific.

- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.

- 6-Bromo-4-chloro-2-butylquinoline hydrochloride Safety Inform

- Quality and Purity: Ensuring Success with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline HCl. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- 8-Bromo-4-chloro-2,6-dimethylquinoline. MySkinRecipes.

- Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping.

Sources

- 1. 8-Bromo-4-chloro-2,6-dimethylquinoline [myskinrecipes.com]

- 2. This compound 95% | CAS: 1203-70-9 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]

- 12. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 6-Bromo-4-chloro-2,3-dimethylquinoline as a PI3K inhibitor intermediate

Application Note: Strategic Utilization of 6-Bromo-4-chloro-2,3-dimethylquinoline in PI3K Inhibitor Design

Part 1: Executive Summary & Structural Rationale

The compound This compound represents a "privileged scaffold" for the rapid generation of Class I PI3K (Phosphoinositide 3-kinase) and dual PI3K/mTOR inhibitors. Unlike the unsubstituted quinoline core, the 2,3-dimethyl motif provides two critical advantages:

-

Metabolic Stability: The C2-methyl group blocks oxidative metabolism (oxidation by aldehyde oxidase) at the highly susceptible C2 position, a common liability in quinoline-based drugs.

-

Conformational Restriction: The C3-methyl group introduces steric bulk that can twist the attached pharmacophores out of planarity, potentially improving selectivity for the PI3K ATP-binding pocket over other kinases.

This guide details the Orthogonal Functionalization Strategy , exploiting the reactivity difference between the electrophilic C4-chloride (SNAr labile) and the C6-bromide (Cross-coupling labile).

Part 2: Strategic Synthetic Workflow

The synthesis of high-affinity inhibitors from this intermediate follows a strict "Warhead First, Tail Second" logic. The C4-position is typically functionalized first to install the "Hinge Binder" or "Solvent Front" motif, followed by C6-diversification to target the hydrophobic affinity pocket.

Visualizing the Synthetic Logic

Caption: Orthogonal functionalization strategy. The C4-Cl is displaced under thermal conditions, leaving the C6-Br intact for subsequent metal-catalyzed coupling.

Part 3: Detailed Experimental Protocols

Protocol A: C4-Displacement (Installation of Hinge/Solvent Binder)

Objective: To displace the reactive 4-chloro group with an amine (e.g., morpholine, substituted aniline, or piperazine). This group often interacts with the ribose-binding region or solvent front.

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: 4-Aminopyridine or Morpholine (1.2 – 1.5 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or N,N-Dimethylacetamide (DMA)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Optional if using neutral amine

Step-by-Step Procedure:

-

Dissolution: In a pressure-rated vial, dissolve 1.0 mmol of the quinoline substrate in 5 mL of anhydrous EtOH.

-

Addition: Add 1.2 mmol of the amine nucleophile. If the nucleophile is a salt (e.g., hydrochloride), add 2.5 mmol of DIPEA.

-

Reaction: Seal the vial and heat to 120°C (if using DMA) or reflux (if using EtOH) for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product is usually more polar (lower Rf).

-

-

Work-up:

-

Precipitation Method: Pour the reaction mixture into 50 mL of ice-cold water. The product often precipitates as a solid. Filter and wash with water.

-

Extraction Method: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting:

-

Low Conversion: If the 4-Cl is stubborn, add a catalytic amount of NaI (Finkelstein condition) or switch solvent to NMP and heat to 140°C.

Protocol B: C6-Suzuki Coupling (Targeting the Affinity Pocket)

Objective: To extend the scaffold into the hydrophobic pocket using the C6-bromo handle.

Materials:

-

Substrate: Product from Protocol A (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (e.g., Indole-5-boronic acid) (1.2 eq)

-

Base: 2M Na2CO3 (aq) (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen/Argon.

-

Loading: Add Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Solvent Addition: Add 1,4-Dioxane (8 mL) and 2M Na2CO3 (2 mL).

-

Degassing: Bubble Nitrogen through the solution for 5 minutes (Critical step to prevent Pd oxidation).

-

Reaction: Heat at 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

-

Scavenging: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[5][7]

-

Purification: Concentrate filtrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Data Presentation & Validation

Key Physicochemical Properties (Intermediate)

| Property | Value | Relevance |

| Molecular Weight | 270.55 g/mol | Fragment-like, allows room for elaboration (Rule of 5). |

| ClogP | ~3.8 | High lipophilicity; requires polar groups at C4/C6 to improve solubility. |

| PSA | ~13 Ų | Low polar surface area; excellent membrane permeability predicted. |

| Reactivity Rank | C4-Cl > C6-Br | Allows selective substitution without protecting groups. |

Biological Validation: PI3K Kinase-Glo Assay

To validate the synthesized inhibitors, use a luminescent ADP-detection assay.

-

Enzyme: Recombinant PI3Kα (p110α/p85α).

-

Substrate: PIP2:PS lipid vesicles (50 µM) and ATP (10 µM).

-

Protocol:

-

Incubate compound (serial dilution) with PI3K enzyme for 15 min.

-

Initiate reaction with ATP/PIP2 mix.

-

Incubate for 60 min at Room Temp.

-

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

-

Readout: Luminescence is proportional to kinase activity. Calculate IC50.

Part 5: Pathway Context (Mechanism of Action)

The resulting inhibitors typically function as ATP-competitive antagonists, blocking the phosphorylation of PIP2 to PIP3, thereby silencing the AKT/mTOR survival pathway.

Caption: The PI3K/AKT/mTOR signaling cascade. The quinoline inhibitor blocks the conversion of PIP2 to PIP3.

References

-

Marone, R., et al. (2008). Targeting melanoma with dual PI3K/mTOR inhibitors. Molecular Cancer Research.

-

Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell.

-

Liu, K., et al. (2012). Synthesis of 6-bromo-4-iodoquinoline and its application in PI3K inhibitors. ResearchGate.

-

GSK2126458 (Omipalisib) Chemical Profile. PubChem.

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal.

Sources

- 1. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

Troubleshooting & Optimization

solvent selection for SNAr reactions of 4-chloroquinolines

Technical Support Center: Solvent Selection for of 4-Chloroquinolines

Status: Operational Ticket ID: SNAR-4CQ-SOLV Assigned Specialist: Senior Application Scientist

Mission Brief

You are likely here because your substitution reaction on a 4-chloroquinoline core is either stalling, yielding a hydrolyzed byproduct (4-quinolone), or becoming a nightmare during workup. Unlike standard benzene derivatives, the quinoline nitrogen introduces a unique "on/off" switch for reactivity that is heavily solvent-dependent.

This guide moves beyond generic "like dissolves like" rules. We will engineer your solvent system based on the nucleophile type (Alkylamine vs. Aniline) and workup constraints .

The Mechanic's Corner: Theory & Causality

To select the right solvent, you must understand the two distinct mechanisms driving this reaction.

Mechanism A: The "Naked Anion" Pathway (Basic/Neutral Conditions)

-

Best for: Alkylamines, strong nucleophiles.

-

Solvent Class: Polar Aprotic (DMSO, DMF, NMP, Cyrene).[1]

-

The Physics: These solvents solvate cations (Na+, K+) well but leave the nucleophilic anion "naked" and highly reactive. They also stabilize the polar Meisenheimer-like transition state.

-

Risk: High boiling points make removal difficult; presence of water leads to rapid hydrolysis.

Mechanism B: The "Acid-Activated" Pathway

-

Best for: Anilines, weak nucleophiles.

-

Solvent Class: Protic (Ethanol, Isopropanol, 2-Butanol).

-

The Physics: This is counter-intuitive. Usually, acids kill nucleophiles. However, 4-chloroquinoline is a "reluctant" electrophile. Adding a proton source (HCl, p-TSA) protonates the quinoline nitrogen (

). This inductive effect pulls electron density, making the C4 carbon significantly more electrophilic. -

Critical Constraint: You cannot use this efficiently for alkylamines because the acid will protonate the amine, killing its nucleophilicity before it can attack the ring.

Decision Matrix: Solvent Selection

Use this logic flow to determine your starting protocol.

Figure 1: Decision tree for selecting the optimal solvent system based on nucleophile basicity and substrate solubility.

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Workhorse (On-Water / Cyrene)

Recommended for: Alkylamines, Environmental compliance, Easy workup.

The Logic: 4-chloroquinolines are often hydrophobic. Using water forces the organic reactants together due to the hydrophobic effect ("on-water" catalysis), accelerating the rate despite poor solubility. Alternatively, Cyrene (dihydrolevoglucosenone) is a bio-based replacement for NMP/DMF.

-

Setup: Suspend 4-chloroquinoline (1.0 eq) and Amine (1.2–1.5 eq) in Water (neat suspension) or Cyrene (0.5 M).

-

Reaction: Heat to 100°C. (Note: If using water, vigorous stirring is non-negotiable to maintain emulsion).

-

Workup (The Magic Step):

-

Validation: Check LCMS. If hydrolysis (M+17) is observed, ensure the amine was in excess to buffer the HCl generated.

Protocol B: The "Hammer" (Polar Aprotic - DMSO/DMF)

Recommended for: Sterically hindered amines, unreactive substrates.

The Logic: Maximizes the "naked anion" effect.

-

Setup: Dissolve substrate in DMSO or DMF (0.5 M). Add base (

or DIPEA, 2.0 eq) to scavenge acid. -

Reaction: Heat to 80–120°C. Monitor by TLC/LCMS.

-

Workup (Troubleshoot: DMSO Removal):

-

Method 1 (Precipitation): Pour reaction mixture into crushed ice/water (10x volume). Filter the solid.[2][7][8]

-

Method 2 (Extraction): If product does not precipitate, extract with EtOAc.[2][3][7][4] Crucial: Wash the organic layer 3x with 5% LiCl (aq) or Brine. LiCl breaks the DMSO-Water emulsion and pulls DMSO into the aqueous phase.

-

Protocol C: The "Acid-Catalyzed" Route

Recommended for: Anilines (Weak Nucleophiles).

The Logic: Protonation of the ring nitrogen activates the C4 position.

-

Setup: Dissolve 4-chloroquinoline in Ethanol or 2-Propanol.

-

Additives: Add Aniline (1.0 eq) and catalytic HCl (conc. aq, 2-3 drops) or p-TSA (0.1 eq).

-

Reaction: Reflux for 2–6 hours. The product often precipitates as the hydrochloride salt.

-

Workup: Filter the salt directly. Neutralize with saturated

if the free base is required.

Troubleshooting Hub (FAQ)

Q1: I see a major byproduct at Mass [M-18] or [M+17]. What is it?

Diagnosis: This is 4-Quinolone (Hydrolysis).

-

Explanation: The mass is actually [M-Cl+OH]. In MS, [M+1] of product vs byproduct is often confusing. If your product is 300, hydrolysis is ~220 (depending on the amine lost).

-

Cause: Water entered the system before the amine could attack. This is common in "wet" DMSO or old DMF.

-

Fix:

-

Dry solvents over molecular sieves (3Å or 4Å).

-

Increase amine equivalents (kinetic competition).

-

If using Protocol C (Acid), ensure the alcohol is dry; water + acid = rapid hydrolysis.

-

Q2: My reaction in DMSO is complete, but I can't get the DMSO out.

Diagnosis: DMSO "curse."

-

Fix: Do not rotovap DMSO (boiling point 189°C).

-

The LiCl Trick: Partition between Ethyl Acetate and 5% Lithium Chloride (aq). DMSO partitions into the LiCl layer much better than pure water.

-

Lyophilization: If the product is water-stable, freeze-dry the crude mix (DMSO sublimes, albeit slowly).

-

Q3: I am using 2,4-dichloroquinoline. Which chlorine reacts first?

Diagnosis: Regioselectivity issues.

-

Rule: The C4-chlorine is significantly more reactive than C2 due to the para-like resonance contribution from the ring nitrogen.

-

Control: Run the reaction at lower temperatures (0°C to RT) first. C4 substitution usually happens at RT; C2 requires heating.

Comparison of Solvent Classes

| Solvent Class | Examples | Reactivity | Workup Difficulty | Green Score | Best For |

| Protic | EtOH, iPrOH | Moderate | Low (Evaporation) | High | Anilines (w/ Acid), Simple Alkylamines |

| Polar Aprotic | DMSO, DMF | Very High | High (High BP) | Low | Hindered/Unreactive Amines |

| Green/Neoteric | Cyrene, 2-MeTHF | High | Low (Water ppt) | Very High | Modern Process Chem |

| Non-Polar | Toluene | Low | Moderate | Low | Pd-Catalyzed (Buchwald) only |

References

-

Mechanism of

in Nitrogen Heterocycles -

Acid C

- Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole (Comparative study of acid c

- Source: Journal of Heterocyclic Chemistry

-

URL:[Link]

-

Green Solvent Altern

-

Workup Str

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Workup [chem.rochester.edu]

- 4. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 6-Bromo-4-chloro-2,3-dimethylquinoline

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns for 6-Bromo-4-chloro-2,3-dimethylquinoline . As a poly-halogenated quinoline derivative, this molecule presents unique challenges in structural verification due to complex isotopic clustering.

This guide moves beyond simple spectral listing to compare the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] We establish the EI-MS workflow as the gold standard for structural elucidation (fingerprinting), while ESI-MS is validated as the superior method for high-throughput purity confirmation in biological matrices.

Part 1: The Isotopic Fingerprint (Validation Standard)

Before analyzing fragmentation, the researcher must validate the molecular ion (

Theoretical Isotopic Cluster

Unlike simple organic molecules, the presence of one Bromine (

Molecular Formula:

| Ion Species | Isotope Composition | m/z | Relative Abundance Calculation | Normalized Ratio |

| M | 269 | 3 | ||

| M+2 | 271 | 4 | ||

| M+4 | 273 | 1 |

Diagnostic Rule: Any mass spectrum purporting to be this compound must exhibit this 3:4:1 intensity ratio at m/z 269, 271, and 273. Absence of this pattern indicates dehalogenation or incorrect synthesis.

Part 2: Comparative Analysis (EI vs. ESI)

The choice of ionization method dictates the data quality. Below is a comparative performance matrix based on experimental utility.

Method 1: Electron Ionization (EI) – The Structural Architect

Recommended for: Synthetic validation, impurity profiling, and library matching.

-

Mechanism: Hard ionization (70 eV).[1][3] Imparts significant internal energy, forcing the molecule to shatter into diagnostic fragments.[3]

-

Key Advantage: Provides a "fingerprint" unique to the substitution pattern (e.g., distinguishing the 6-bromo from a 7-bromo isomer based on secondary fragmentation stability).

-

Limitation: Molecular ion (

) may be weak if the molecule is thermally labile (though quinolines are generally stable).

Method 2: Electrospray Ionization (ESI) – The Soft Confirmation

Recommended for: LC-MS coupling, pharmacokinetic (PK) studies, and biological matrices.

-

Mechanism: Soft ionization (Solution phase). Generates protonated molecules

. -

Key Advantage: Preserves the molecular ion. Extremely sensitive for quantification.

-

Limitation: Minimal fragmentation. Cannot easily distinguish between structural isomers (e.g., positional isomers of the halogens).

Decision Matrix: Which Modality to Choose?

Figure 1: Decision workflow for selecting the ionization modality based on research requirements.

Part 3: Fragmentation Pathways (EI-MS Mechanism)

In Electron Ionization, the fragmentation of this compound follows a predictable cascade governed by bond dissociation energies (C-Br < C-Cl) and the stability of the aromatic quinoline core.

The Fragmentation Cascade

-

Primary Cleavage (De-bromination): The C-Br bond is the weakest link. The molecular ion (m/z 269) loses a Bromine radical (

, 79 Da), yielding the even-electron cation at m/z 190 . -

Secondary Cleavage (De-chlorination): The resulting cation (m/z 190) possesses high residual energy, leading to the loss of the Chlorine radical (

, 35 Da), yielding the dimethyl-quinoline core at m/z 155 . -

Ring Degradation: The stable quinoline core eventually fragments via the loss of a methyl group (m/z 140) or the characteristic ejection of HCN (27 Da) from the pyridine ring, a hallmark of nitrogen heterocycles.

Visualization of the Pathway

Figure 2: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.

Part 4: Validated Experimental Protocol

To reproduce these results, follow this self-validating protocol. This workflow ensures minimal thermal degradation prior to ionization.

Protocol: GC-MS (EI) Structural Verification

1. Sample Preparation:

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

-

Concentration: 10 µg/mL (10 ppm). High concentrations cause detector saturation and distort isotopic ratios.

-

Filtration: 0.2 µm PTFE filter to remove particulate matter.

2. Instrument Parameters (Agilent 5977 or equivalent):

-

Inlet Temperature: 250°C (Ensure rapid volatilization without pyrolysis).

-

Injection Mode: Split (10:1) to sharpen peaks.

-

Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Hold: 3 min.

-

-

Ion Source: 70 eV, 230°C.

3. Data Validation Step (The "Self-Check"):

-

Extract the ion chromatogram for m/z 269.

-

Inspect the mass spectrum at the apex of the peak.[2][4][5][6][7]

-

Pass Criteria:

-

Base peak is either m/z 269 or m/z 190 (depending on source temperature).

-

Isotopic pattern at 269/271/273 matches the 3:4:1 visual profile.

-

Presence of m/z 155 confirms the quinoline core integrity.

-

References

-

NIST Mass Spectrometry Data Center. (2023). Isotopic Patterns of Poly-halogenated Compounds. National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms of nitrogen heterocycles).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][8][9][Link]

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-4-chloro-2,3-dimethylquinoline

Executive Summary & Risk Context

6-Bromo-4-chloro-2,3-dimethylquinoline is a halogenated heterocyclic intermediate commonly employed as a scaffold in medicinal chemistry. While specific toxicological data (LD50) for this exact regioisomer may be limited in public repositories, its structural activity relationship (SAR) to other halogenated quinolines dictates a Universal Precaution approach.

Key Hazard Profile (Derived from Class Analogs):

-

Irritant/Corrosive: High probability of severe eye irritation (H319) and skin irritation (H315) due to the halogen substituents.

-

Respiratory Sensitizer: Dust inhalation poses a significant risk of respiratory tract irritation (H335).

-

Unknown Potency: As an R&D intermediate, treat as a potential potent compound (OEB 3 equivalent) until specific potency data is established.

PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the compound during your workflow.

| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Work-up) | Rationale & Technical Spec |

| Respiratory | Engineering Control Primary: Fume Hood. If open bench (Not Rec.): N95 or P100 Respirator. | Fume Hood Mandatory. Sash height: < 18 inches. | Prevents alveolar loading of particulates. Halogenated heterocycles can be potent respiratory irritants. |

| Ocular | Chemical Safety Goggles (Indirect Vent). | Safety Glasses w/ Side Shields + Face Shield (if >500mL). | Goggles prevent dust ingress. Face shields protect against splash back of halogenated solvents (e.g., DCM). |

| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min). Outer: Disposable Nitrile. Inner: Extended Cuff Nitrile.[1] | Laminate / Barrier Gloves (e.g., Silver Shield) if using DCM/Chloroform. | Nitrile provides fair protection against solids but poor protection against the halogenated solvents often used to dissolve this compound. |

| Dermal (Body) | Tyvek® Lab Coat (Disposable) or closed-front cotton coat. | Standard Lab Coat (Cotton/Poly blend). | Tyvek prevents dust retention on personal clothing, reducing secondary exposure outside the lab. |

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Gowning (Donning)

Causality: Proper donning sequence prevents cross-contamination of inner protective layers.

-

Inspection: Check fume hood flow rate (Face velocity: 80–100 fpm).

-

Inner Layer: Wash hands thoroughly.[2][3] Don the first pair of extended-cuff nitrile gloves. Tuck lab coat cuffs under these gloves.

-

Outer Layer: Don the second pair of standard nitrile gloves over the lab coat cuffs. This creates a "shingle effect" where spills run off the glove, not into the sleeve.

-

Ocular: Don safety glasses/goggles. Ensure a tight seal if using goggles.[4][5]

Phase B: Handling & Synthesis

Trust Protocol: Treat the solid as a "static-active" powder. Quinolines are prone to static charge, leading to dispersion.

-

Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield before weighing.

-

Solvent Selection: When dissolving this compound, prefer non-halogenated solvents (e.g., Ethyl Acetate) if chemistry permits. If Dichloromethane (DCM) is required, acknowledge that DCM permeates nitrile gloves in <4 minutes. Change outer gloves immediately upon splash.

-

Transfer: Use a wide-mouth funnel for solid addition to prevent "dust clouds."

Phase C: Decontamination & Doffing

-

Wipe Down: Clean balance area with a solvent-dampened wipe (do not dry sweep).

-

Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste.

-

Doffing: Remove eyewear

Lab coat -

Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Management & Disposal

Improper disposal of halogenated heterocycles is a primary regulatory violation.

-

Solid Waste: Dispose of contaminated weighing boats, wipes, and PPE in a container labeled "Hazardous Waste - Solid - Toxic."

-

Liquid Waste:

-

Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste).

-

Labeling: Must be labeled "Halogenated Organic Waste."

-

Compatibility: Ensure no strong oxidizers or acids are present in the waste stream, as quinolines can react exothermically with strong acids to form salts, potentially pressurizing containers.

-

Visual Decision Logic: PPE Selection

The following diagram outlines the decision process for selecting the correct PPE configuration based on your specific task.

Caption: Risk-Based PPE Selection Tree. Blue nodes indicate decision points; Red nodes indicate high-risk pathways requiring enhanced protection.

References

-

National Institutes of Health (PubChem). 6-Bromo-1,2,3,4-tetrahydroquinoline Safety Data (Analogous Structure). Retrieved from

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6] Retrieved from

-

Princeton University EHS. Halogenated Solvents and Waste Handling. Retrieved from

-

University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Organics. Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.